|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:12][O:13]C(Cl)Cl.Cl.O>C(Cl)Cl>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:12]=[O:13])=[C:7]([OH:11])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3]
|
|
Name
|
tetrachloride
|
|
Quantity
|
5.69 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3.16 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(Cl)Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2 h at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted twice with DCM
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated aqueous NaCl solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (250 g silica gel, DCM)
|
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=O)C=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.32 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.1% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |